molecular formula C18H20N4O4S B6535401 methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1173390-70-9

methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6535401
CAS No.: 1173390-70-9
M. Wt: 388.4 g/mol
InChI Key: VQIBCFFBAGPZQB-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carbonyl imino group. Its structure is characterized by a sulfur-containing benzothiazole ring, a 2-ethoxyethyl substituent, and a methyl ester at position 6. The (2E)-configuration of the imino group ensures planar geometry, influencing intermolecular interactions and crystallinity.

Properties

IUPAC Name

methyl 3-(2-ethoxyethyl)-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-26-10-9-22-13-6-5-12(17(24)25-3)11-15(13)27-18(22)20-16(23)14-7-8-19-21(14)2/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIBCFFBAGPZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 1173390-70-9) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S with a molecular weight of 388.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
CAS Number1173390-70-9
Molecular FormulaC₁₈H₂₀N₄O₄S
Molecular Weight388.4 g/mol
Chemical StructureStructure

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study on Mannich bases, which includes analogs of the target compound, revealed that such compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, certain Mannich bases were found to be more cytotoxic than the standard chemotherapeutic agent 5-fluorouracil when tested against Huh-7 hepatoma cells and human Jurkat cells .

The mechanism behind this activity may involve the inhibition of DNA topoisomerase I, leading to disrupted DNA replication and cell cycle arrest . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Mannich bases have been documented for their antibacterial and antifungal activities . The specific activity of this compound against various microorganisms remains to be fully characterized; however, preliminary data suggest it may inhibit growth through mechanisms similar to those observed in other benzothiazole derivatives.

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds related to this compound have shown promise in various other biological activities:

  • Anti-inflammatory : Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized novel pyrazole compounds and assessed their neuroprotective effects on THP-1 monocytic cells. Some derivatives inhibited neurotoxin secretion without cytotoxicity .
  • Structure-Activity Relationship : Research on Mannich bases highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption : Induction of apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole vs. Benzoxazole Derivatives

The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) significantly alters electronic and steric properties. For instance, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e) exhibit lower molecular polarity due to reduced electronegativity at the heteroatom position compared to benzothiazoles. This difference impacts solubility and crystallinity; benzothiazoles typically display higher melting points and lower aqueous solubility due to sulfur’s larger atomic radius and polarizability .

Table 1: Comparison of Benzothiazole and Benzoxazole Derivatives

Property Benzothiazole Derivatives Benzoxazole Derivatives (3a–e)
Heteroatom S (electronegativity: 2.58) O (electronegativity: 3.44)
Melting Point Range 180–220°C (estimated) 150–190°C
Aqueous Solubility Low (<0.1 mg/mL) Moderate (0.5–2 mg/mL)
Hydrogen Bonding S···H interactions (weak) O···H interactions (stronger)
Pyrazole-Containing Analogues

The pyrazole moiety in the target compound shares structural similarities with fluorinated pyrazole derivatives (e.g., compounds 13–15 in ). However, the target compound’s pyrazole is substituted with a methyl group and conjugated to a benzothiazole via a carbonyl imino linker, whereas compounds 13–15 feature fluorophenyl-ethenyl groups. This difference leads to distinct NMR profiles:

  • 1H-NMR : The target compound’s pyrazole protons resonate near δ 7.5–8.0 ppm, similar to compound 13 (δ 7.3–7.8 ppm) .
  • 19F-NMR : Fluorine signals are absent in the target compound but prominent in 13–15 (δ -110 to -125 ppm) .

Table 2: Pyrazole Substituent Effects on Spectral Properties

Compound Pyrazole Substituent 1H-NMR (Pyrazole H) 19F-NMR (if applicable)
Target Compound 1-Methyl, carbonyl-conjugated δ 7.5–8.0 N/A
Compound 13 3-Fluoro-4-hydroxyphenyl δ 7.3–7.8 δ -115 ppm
Compound 14 2,4-Difluoro-3-hydroxyphenyl δ 7.4–7.9 δ -120 ppm
Hydrogen Bonding and Crystallinity

The target compound’s crystal packing likely involves N–H···O/S interactions, akin to the triazole-thiocarbonohydrazide system in . However, the absence of hydroxyl groups in the target compound limits O–H···S bonding, contrasting with the six-membered hydrogen-bonded aggregates in . Graph set analysis (e.g., Etter’s notation) would classify these interactions as D or S motifs, depending on donor-acceptor distances .

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